molecular formula C14H17NO B15346018 8-Ethyl-4-hydroxy-2-propylquinoline CAS No. 1070879-89-8

8-Ethyl-4-hydroxy-2-propylquinoline

Cat. No.: B15346018
CAS No.: 1070879-89-8
M. Wt: 215.29 g/mol
InChI Key: WSKVYQCYWIBUCH-UHFFFAOYSA-N
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Description

8-Ethyl-4-hydroxy-2-propylquinoline is a quinoline derivative with the molecular formula C14H17NO and a molecular weight of 215.29 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethyl-4-hydroxy-2-propylquinoline typically involves the Skraup synthesis, which is a classical method for quinoline derivatives. This method involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene. The reaction conditions include heating the mixture to a high temperature, usually around 180-200°C, under reflux for several hours.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors or microwave-assisted synthesis to improve yield and reduce reaction time. These methods allow for better control of reaction parameters and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 8-Ethyl-4-hydroxy-2-propylquinoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Formation of dihydroquinoline derivatives.

  • Substitution: Formation of alkylated quinoline derivatives.

Scientific Research Applications

  • Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

  • Biology: It has been investigated for its antimicrobial and antifungal properties.

  • Medicine: It shows promise as a lead compound in drug discovery for the treatment of various diseases, including cancer and infectious diseases.

  • Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

8-Ethyl-4-hydroxy-2-propylquinoline is compared with other similar quinoline derivatives, such as 8-hydroxyquinoline and 2-methylquinoline. While these compounds share structural similarities, this compound is unique in its substitution pattern, which can influence its chemical reactivity and biological activity.

Comparison with Similar Compounds

  • 8-Hydroxyquinoline

  • 2-Methylquinoline

  • 4-Methylquinoline

  • 7-Ethylquinoline

Properties

CAS No.

1070879-89-8

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

8-ethyl-2-propyl-1H-quinolin-4-one

InChI

InChI=1S/C14H17NO/c1-3-6-11-9-13(16)12-8-5-7-10(4-2)14(12)15-11/h5,7-9H,3-4,6H2,1-2H3,(H,15,16)

InChI Key

WSKVYQCYWIBUCH-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)C2=CC=CC(=C2N1)CC

Origin of Product

United States

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